molecular formula C9H16O2 B14746030 Bis(tetrahydrofuran-2-yl)methane CAS No. 1793-97-1

Bis(tetrahydrofuran-2-yl)methane

Cat. No.: B14746030
CAS No.: 1793-97-1
M. Wt: 156.22 g/mol
InChI Key: NWHFKQUSCDFSRM-UHFFFAOYSA-N
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Description

Bis(tetrahydrofuran-2-yl)methane is an organic compound characterized by two tetrahydrofuran rings attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(tetrahydrofuran-2-yl)methane typically involves the reaction of tetrahydrofurfuryl alcohol with a suitable intermediate, such as (tetrahydrofuran-2-yl)methyl methanesulfonate . This intermediate is prepared by reacting tetrahydrofurfuryl alcohol with methanesulfonyl chloride in the presence of a base. The final step involves the nucleophilic substitution of the methanesulfonate group by another molecule of tetrahydrofurfuryl alcohol, yielding this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis(tetrahydrofuran-2-yl)methane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction could produce more saturated hydrocarbons .

Scientific Research Applications

Bis(tetrahydrofuran-2-yl)methane has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.

    Materials Science: The compound’s unique structure makes it useful in the development of new materials, such as polymers and resins.

    Energy Storage:

Mechanism of Action

The mechanism by which bis(tetrahydrofuran-2-yl)methane exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In energy storage, its chelating properties enable it to stabilize cations, enhancing the performance of supercapacitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(tetrahydrofuran-2-yl)methane is unique due to its combination of two tetrahydrofuran rings attached to a central methane carbon. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .

Properties

CAS No.

1793-97-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-(oxolan-2-ylmethyl)oxolane

InChI

InChI=1S/C9H16O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h8-9H,1-7H2

InChI Key

NWHFKQUSCDFSRM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2CCCO2

Origin of Product

United States

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